Cas no 1267230-52-3 (5-(p-Tolyl)nicotinonitrile)

5-(p-Tolyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(p-Tolyl)nicotinonitrile
- 5-(4-methylphenyl)pyridine-3-carbonitrile
- 1267230-52-3
- SB54778
- 5-p-tolylpyridine-3-carbonitrile
- SCHEMBL12947990
- A1-53480
- DTXSID20745123
-
- インチ: InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3
- InChIKey: IGWMSANHQMUUGH-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N
計算された属性
- 精确分子量: 194.084398327g/mol
- 同位素质量: 194.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 36.7Ų
5-(p-Tolyl)nicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3359348-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 95+% | 1g |
RMB 2867.20 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803627-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 98% | 1g |
¥4522.00 | 2024-08-09 | |
Chemenu | CM177692-1g |
5-(p-tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$547 | 2022-06-13 | |
Chemenu | CM177692-1g |
5-(p-tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$594 | 2021-08-05 | |
Alichem | A029206853-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$537.60 | 2022-04-03 |
5-(p-Tolyl)nicotinonitrile 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
5. Back matter
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
5-(p-Tolyl)nicotinonitrileに関する追加情報
5-(p-Tolyl)nicotinonitrile: A Comprehensive Overview
The compound with CAS No 1267230-52-3, known as 5-(p-Tolyl)nicotinonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of nicotinonitrile, a heterocyclic aromatic compound, with a p-tolyl group attached at the 5-position of the pyridine ring. The p-tolyl group, which is a methyl-substituted phenyl ring, adds unique electronic and steric properties to the molecule, making it highly versatile for various applications.
5-(p-Tolyl)nicotinonitrile has been extensively studied for its potential in drug discovery. Recent research has highlighted its role as a lead compound in the development of kinase inhibitors, which are critical in treating various diseases, including cancer and inflammatory disorders. The pyridine ring in this compound provides a rigid structure that facilitates interactions with protein targets, while the p-tolyl group enhances lipophilicity, improving bioavailability. These properties make 5-(p-Tolyl)nicotinonitrile an attractive scaffold for medicinal chemists to explore further.
In addition to its pharmacological applications, 5-(p-Tolyl)nicotinonitrile has also found relevance in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of new materials for electronic applications. For instance, recent studies have demonstrated its potential as a building block for organic semiconductors and metal-organic frameworks (MOFs). The pyridine ring in the molecule acts as a coordinating unit, enabling the formation of extended networks with tailored electronic properties.
The synthesis of 5-(p-Tolyl)nicotinonitrile typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels. For example, a recent study reported the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction times while maintaining product quality.
From an environmental perspective, 5-(p-Tolyl)nicotinonitrile has been evaluated for its biodegradability and ecotoxicity. Initial studies suggest that it exhibits moderate biodegradation under aerobic conditions, with specific microbial strains showing the ability to metabolize the compound efficiently. However, further research is required to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, 5-(p-Tolyl)nicotinonitrile (CAS No 1267230-52-3) is a multifaceted compound with promising applications across diverse fields. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
1267230-52-3 (5-(p-Tolyl)nicotinonitrile) Related Products
- 1802-33-1([3,3'-Bipyridine]-5-carbonitrile)
- 1268049-13-3(5-(m-Tolyl)nicotinonitrile)
- 10177-11-4(5-Phenylnicotinonitrile)
- 1268076-20-5(5-(o-Tolyl)nicotinonitrile)
- 294648-03-6(Benzonitrile,4-(3-pyridinyl)-)
- 4350-54-3(3-(Pyridin-3-yl)benzonitrile)
- 1701904-41-7(2-3-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)
- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 123707-27-7(Urea,N-methoxy-N,N',N'-trimethyl-)




